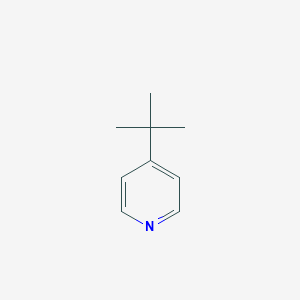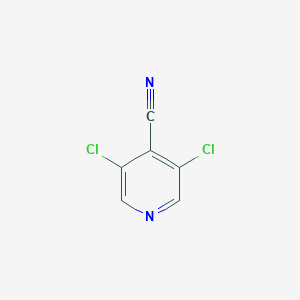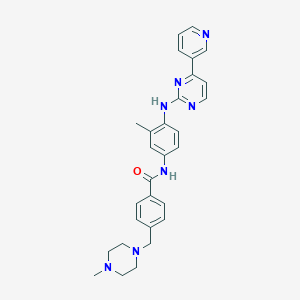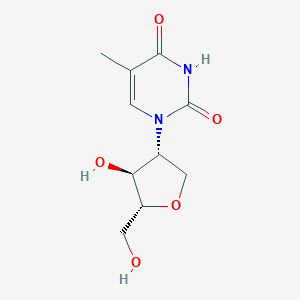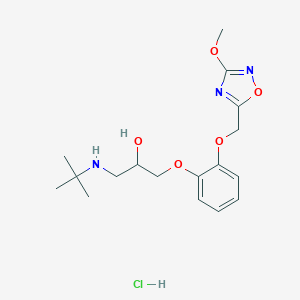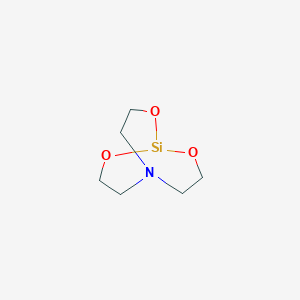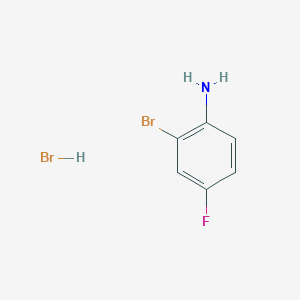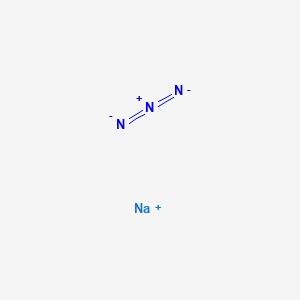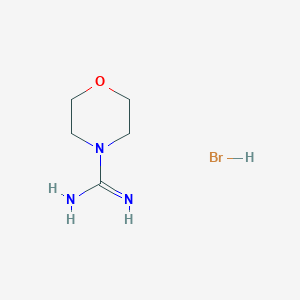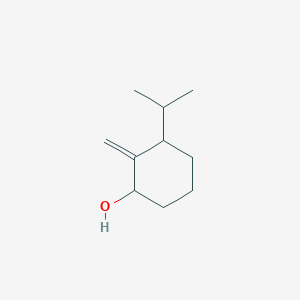
Acetato de perfluoroundecilo 1H,1H,2H,2H,3H,3H-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl Acetate (HUFU) is a synthetic organic compound that has been used in a variety of scientific research applications. HUFU is a white, crystalline solid that is soluble in organic solvents. It is often used as a reagent, catalyst, or surfactant in various chemical reactions, and is also used as a surfactant in various biotechnological and biochemical applications. HUFU is a highly fluorinated compound, and its unique structure makes it a useful tool in various scientific research applications.
Aplicaciones Científicas De Investigación
Cromatografía y espectrometría de masas
Acetato de perfluoroundecilo 1H,1H,2H,2H,3H,3H-: se utiliza en cromatografía y espectrometría de masas por su capacidad para proporcionar una manipulación de muestras eficiente y efectiva . Su estructura química única le permite actuar como un modificador de fase estacionaria, mejorando la separación de mezclas complejas al alterar los tiempos de retención y mejorar las formas de los picos.
Electrónica
En la industria electrónica, este compuesto se aplica en la producción de recubrimientos antirreflectantes debido a sus excelentes propiedades hidrófobas y oleófobas . Estos recubrimientos son cruciales para mejorar la visibilidad y la durabilidad de las pantallas electrónicas.
Farmacéutica
Las propiedades repelentes del compuesto contra el agua, el aceite y la grasa lo hacen valioso en la industria farmacéutica, particularmente en la formulación de medicamentos con propiedades de liberación controlada . Ayuda a crear barreras que protegen los ingredientes activos de la degradación o la interacción prematura con los fluidos biológicos.
Ciencia de materiales
Acetato de perfluoroundecilo 1H,1H,2H,2H,3H,3H-: es fundamental en la ciencia de los materiales para crear superficies autolimpiables. Las colas fluoradas proporcionan una baja energía superficial, lo que hace que los materiales tratados con este compuesto sean resistentes a la suciedad y fáciles de limpiar .
Ciencia ambiental
Este compuesto se investiga por su posible uso en la remediación ambiental. Se están estudiando sus fuertes enlaces carbono-flúor para su estabilidad y resistencia a la degradación, lo que podría ser beneficioso en aplicaciones ambientales a largo plazo .
Síntesis química
En la síntesis química, el acetato de perfluoroundecilo 1H,1H,2H,2H,3H,3H- sirve como bloque de construcción para compuestos que contienen fluoroalquilo. Se explora su reactividad para la síntesis de varios intermediarios perfluorados, que son valiosos en el desarrollo de nuevas entidades químicas .
Química analítica
Las propiedades únicas del compuesto se explotan en la química analítica, donde se utiliza para modificar las propiedades de las muestras o reactivos para mejorar la precisión y la exactitud de los métodos analíticos .
Biotecnología
En biotecnología, la capacidad del compuesto para resistir la contaminación biológica es de interés. Las superficies tratadas con este compuesto pueden evitar la unión de biopelículas, lo que es beneficioso para mantener condiciones estériles en biorreactores y otros equipos biotecnológicos .
Análisis Bioquímico
Biochemical Properties
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate plays a significant role in various biochemical reactions due to its unique properties. It interacts with several enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially altering their structure and function. For instance, it can bind to hydrophobic pockets in proteins, affecting their activity and stability. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can inhibit or activate certain enzymes by binding to their active sites or allosteric sites .
Cellular Effects
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt lipid rafts in cell membranes, affecting signal transduction pathways. It may also modulate the expression of genes involved in lipid metabolism and stress responses. Furthermore, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, through hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound’s effects on cellular function may also change, with potential long-term impacts on cell viability and function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. It is important to determine the threshold doses for both beneficial and adverse effects in animal studies .
Metabolic Pathways
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, potentially altering metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall effects on cellular function and health .
Transport and Distribution
The transport and distribution of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in lipid droplets or the endoplasmic reticulum, where it can interact with lipid metabolism enzymes. The localization of the compound can influence its effects on cellular processes and overall function .
Propiedades
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMUBNEBGDJAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382073 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150225-00-6 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


